Welcome to the BenchChem Online Store!
molecular formula C12H16FNO B8643608 4-(2-Fluorophenoxy)-1-methylpiperidine

4-(2-Fluorophenoxy)-1-methylpiperidine

Cat. No. B8643608
M. Wt: 209.26 g/mol
InChI Key: WISLCWTWLDPYSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07608629B2

Procedure details

Dissolve 1-methyl-piperidin-4-ol (4.61 g) in DMF (25 mL) and add slowly to a suspension of sodium hydride (95%) (1.11 g) in DMF (25 mL) at room temperature. Heat the mixture in an oil bath at 65° C. After 30 min., add 1,2-difluorobenzene (4.56 g) and stir at 65° C. After 2 hr., partition between water and ether, dry over anhydrous sodium sulfate, evaporate to give a yellow oil (5.88 g, 70% yield). Mass spectrum (electric spray) m/z=210 (M+1); 1H NMR (CDCl3): 7.05 (m, 3H), 6.92 (m, 1H), 4.29 (m, 1H), 2.71 (m, 2H), 2.30 (s, 3H), 2.27 (m, 2H), 1.99 (m, 2H), 1.89 (m, 2H).
Quantity
4.61 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.11 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
4.56 g
Type
reactant
Reaction Step Three
Name
Yield
70%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][CH:5]([OH:8])[CH2:4][CH2:3]1.[H-].[Na+].[F:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1F>CN(C=O)C>[F:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[O:8][CH:5]1[CH2:6][CH2:7][N:2]([CH3:1])[CH2:3][CH2:4]1 |f:1.2|

Inputs

Step One
Name
Quantity
4.61 g
Type
reactant
Smiles
CN1CCC(CC1)O
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.11 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
4.56 g
Type
reactant
Smiles
FC1=C(C=CC=C1)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
stir at 65° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 2 hr
Duration
2 h
CUSTOM
Type
CUSTOM
Details
, partition between water and ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporate

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC1=C(OC2CCN(CC2)C)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.88 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.